molecular formula C9H10N2O B3230528 2,3-dihydro-1H-indole-3-carboxamide CAS No. 1306605-89-9

2,3-dihydro-1H-indole-3-carboxamide

Cat. No. B3230528
CAS RN: 1306605-89-9
M. Wt: 162.19 g/mol
InChI Key: OKFWHWKMNFIVRU-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indole-3-carboxamide is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole derivatives has been the subject of many studies . A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The structure of 2,3-dihydro-1H-indole-3-carboxamide is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The reaction involves cyclic 2-diazo-1,3-diketones and N-arylamides, and it proceeds via an intermolecular C−C bond formation and subsequent intramolecular C−N bond formation . A variety of N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones were obtained under mild conditions in good to excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-indole-3-carboxamide include a molecular weight of 119.1638 . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins .

Scientific Research Applications

Catalytic Synthesis

  • Rhodium-Catalyzed Cyclization : A catalytic synthesis of indole-3-carboxamides from 2-ethynylanilines and isocyanates was achieved using a rhodium catalyst. This process allows for the creation of 2,3-disubstituted indoles in a one-pot manner, offering an efficient route for variously substituted indole-3-carboxamides (Mizukami et al., 2016).

Synthesis of Novel Compounds

  • Synthesis of 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-ones : A high-yielding method for preparing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones was developed. The method showed strong dependency on the acid used and was less affected by electron-donating and -withdrawing substituents (La Regina et al., 2014).

Enzyme Inhibitors

  • Indole Derivatives as Enzyme Inhibitors : Indole derivatives with a carboxamide moiety at positions 2 and 3 have unique inhibitory properties. They form hydrogen bonds with various enzymes and proteins, often inhibiting their activity. This review covers synthetic strategies and the interaction of these derivatives against different enzymes (Chehardoli & Bahmani, 2020).

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Future Directions

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2,3-dihydro-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-4,7,11H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFWHWKMNFIVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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